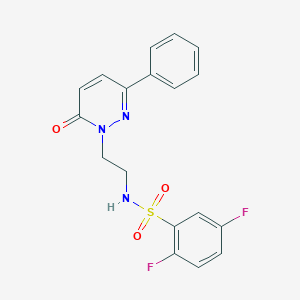![molecular formula C22H24N2O3 B2966874 1-(2-Methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]pyrrole CAS No. 325992-38-9](/img/structure/B2966874.png)
1-(2-Methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]pyrrole is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrrole Alkaloids Research
Pyrrole alkaloids have been a subject of research due to their diverse biological activities. In a study conducted by Youn et al. (2013), new pyrrole alkaloids with bulky N-alkyl side chains containing stereogenic centers were isolated from Lycium chinense. These compounds exhibited unique chemical shifts in their NMR spectrum due to diastereotopic characteristics, influenced by steric hindrance and anisotropy effects (Youn et al., 2013).
Synthesis of Pyrrolo[1,2-a]indoles
The synthesis of pyrrolo[1,2-a]indoles, closely related to the compound , has been explored. Kametani et al. (1976) described the synthesis of these compounds via intramolecular nucleophilic aromatic substitution, highlighting the chemical versatility and synthetic potential of pyrrole derivatives (Kametani et al., 1976).
DNA-Interactive Pyrrolo[2,1-c][1,4]benzodiazepine Dimers
Kamal et al. (2006) developed a method for the solid-phase synthesis of pyrrolo[2,1-c][1,4]benzodiazepine dimers, which are of interest in the context of DNA interaction. This research underscores the potential of pyrrole derivatives in the development of biologically active compounds (Kamal et al., 2006).
Enantioselective Catalysis
Furusho et al. (1996) investigated axially dissymmetric pyrroles as catalysts for enantioselective addition reactions. This research highlights the application of pyrrole derivatives in asymmetric synthesis, an important aspect of pharmaceutical chemistry (Furusho et al., 1996).
Structural Studies of Pyrrole Derivatives
Wang et al. (1989) conducted structural studies on a calcium channel antagonist, revealing insights into the structural and activity relationships of pyrrole derivatives. This research is crucial for understanding the pharmacological potential of these compounds (Wang et al., 1989).
Polymerization Initiators
Matsuo et al. (2001) studied 2,5-bis(N-aryliminomethyl)pyrrolyl yttrium complexes as initiators for ε-caprolactone polymerization. This research demonstrates the utility of pyrrole derivatives in polymer science, particularly in initiating polymerization processes (Matsuo et al., 2001).
Properties
IUPAC Name |
1-(2-methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15-9-11-18(12-10-15)20(14-23(25)26)19-13-16(2)24(17(19)3)21-7-5-6-8-22(21)27-4/h5-13,20H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISQAVPOCUQVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(N(C(=C2)C)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

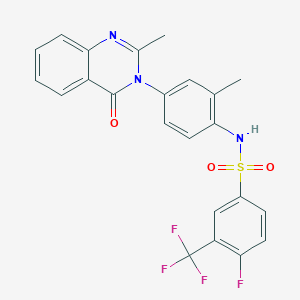
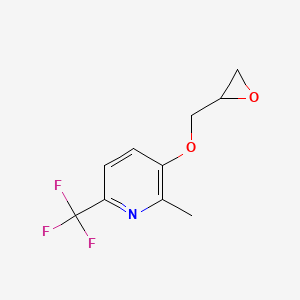

![6-chloro-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2966800.png)
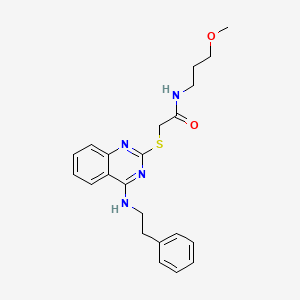


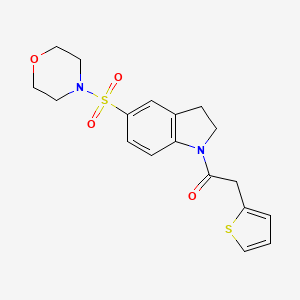
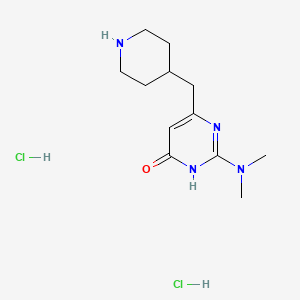
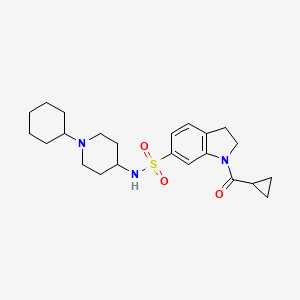
![N-[2-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2966809.png)

